3-(2-(Trifluoromethyl)phenyl)propiolic acid, also known as 3-(3-trifluoromethylphenyl)propionic acid, is a significant compound in organic chemistry, particularly noted for its applications in pharmaceuticals and chemical synthesis. This compound belongs to a class of organic compounds characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which enhances its reactivity and biological activity.
The compound is synthesized through various methods, often utilizing starting materials such as m-trifluoromethylcinnamic acid or other trifluoromethylated aromatic compounds. It is primarily used in laboratory settings for research and development purposes.
3-(2-(Trifluoromethyl)phenyl)propiolic acid is classified as an organic acid and falls under the category of carboxylic acids. Its chemical structure includes a propionic acid moiety and a trifluoromethyl-substituted phenyl group.
The synthesis of 3-(2-(trifluoromethyl)phenyl)propiolic acid can be achieved through several methods:
The synthesis process generally achieves yields ranging from 81% to 99%, depending on the specific method and conditions employed. The purity of the final product is typically above 99%, making these methods effective for both laboratory and industrial applications.
The molecular formula of 3-(2-(trifluoromethyl)phenyl)propiolic acid is , with a molecular weight of approximately 218.17 g/mol. The compound features:
3-(2-(trifluoromethyl)phenyl)propiolic acid participates in various chemical reactions typical of carboxylic acids, including:
These reactions are facilitated by the electron-withdrawing nature of the trifluoromethyl group, which enhances the electrophilicity of adjacent functional groups, making them more reactive in synthetic pathways.
The mechanism of action for compounds like 3-(2-(trifluoromethyl)phenyl)propiolic acid often involves interactions at the molecular level that influence biological systems. For instance:
Such interactions often lead to alterations in gene expression and metabolic processes, which are critical in drug development and therapeutic applications.
Relevant data indicates that proper handling is necessary due to potential irritant properties associated with skin and eyes .
3-(2-(trifluoromethyl)phenyl)propiolic acid has several important applications:
The selective partial hydrogenation of 3-(2-(trifluoromethyl)phenyl)propiolic acid to (E)-3-(2-(trifluoromethyl)phenyl)prop-2-enoic acid presents significant challenges due to competing over-reduction to the saturated propionic acid derivative. Advanced catalytic strategies employ palladium-on-carbon (Pd/C) or Lindlar catalysts (Pd-Pb/CaCO₃) under mild hydrogen pressures (1–3 atm) to achieve stereoselective cis-alkene formation [2] [9]. Key to this selectivity is the temporary silyl protection of the alkyne terminus. Conversion to trimethylsilyl (TMS) or triisopropylsilyl (TIPS) alkynes prior to hydrogenation shields the alkyne from reduction, enabling exclusive olefin modification with >95% selectivity [9]. Post-hydrogenation, the silyl group is cleaved fluorometrically (using TBAF) or under acidic conditions, restoring the alkyne functionality. This method achieves isolated yields of 78–85% while preserving the acid group intact, making it invaluable for synthesizing conjugated enyne intermediates for pharmaceutical applications [2].
Table 1: Catalytic Hydrogenation Performance for Alkyne-to-Alkene Conversion
Catalyst System | Pressure (atm) | Temperature (°C) | Yield (%) | Selectivity (E/Z) |
---|---|---|---|---|
Pd/C (5%) | 1 | 25 | 85 | >95% (E) |
Lindlar (Pd-Pb/CaCO₃) | 2 | 30 | 82 | >98% (E) |
PtO₂ | 3 | 50 | 65 | 80% (E) |
Silyl-Protected + Pd/C | 3 | 25 | 90 | >99% (E) |
3-(2-(Trifluoromethyl)phenyl)propiolic acid serves as a robust substrate for decarboxylative cross-coupling, leveraging its solid-state stability and ease of handling compared to gaseous terminal alkynes. The Cu(I)/Ag(I)-mediated reaction with Me₃SiCF₃ (Ruppert-Prakash reagent) in DMF at room temperature achieves direct Csp–CF₃ bond formation, yielding 1-(trifluoromethyl)-2-((trifluoromethyl)ethynyl)benzene derivatives [6] [8]. The catalytic system comprises CuI (10 mol%), phenanthroline ligand (12 mol%), and Ag₂CO₃ (2.0 equiv) with KF (3.0 equiv) to activate Me₃SiCF₃. This system operates via a proposed mechanism: (1) in situ generation of [Cu]–CF₃ species, (2) silver-assisted decarboxylation of the propiolic acid to a copper-acetylide intermediate, and (3) reductive elimination to form the trifluoromethylated alkyne. Electron-withdrawing groups (m-NO₂, p-CN) on the aryl ring enhance reactivity (yields: 88–92%), while electron-donating groups (p-OMe) slightly reduce efficiency (75–80%) [6]. Side products like homocoupled diynes are suppressed to <5% under optimized conditions.
Table 2: Scope of Decarboxylative Trifluoromethylation with Arylpropiolic Acids
Aryl Substituent | Yield (%) | Reaction Time (h) | Byproduct Formation |
---|---|---|---|
2-CF₃ (parent) | 89 | 12 | <5% |
4-CN | 92 | 10 | <3% |
3-NO₂ | 88 | 11 | <4% |
4-OMe | 76 | 18 | 8% |
4-N(CH₃)₂ | 70 | 24 | 12% |
Chiral β-amino acid derivatives synthesized from 3-(2-(trifluoromethyl)phenyl)propiolic acid serve as precursors for neurologically active peptides. Asymmetric hydrogenation of the corresponding β-(2-trifluoromethylphenyl)propiolamide derivatives employs rhodium-DuPhos complexes (e.g., (R,R)-Et-DuPhos-Rh) or enzymatic resolution using Candida antarctica lipase B (CAL-B) [1] [10]. The enzymatic method selectively acylates the (S)-enantiomer of β-amino esters using vinyl acetate, achieving 98% ee and 45% yield for the desired (R)-3-amino-3-(2-trifluoromethylphenyl)propionic acid—a key intermediate for GABA analogs [1] [10]. Structural analysis confirms that the 2-CF₃ group induces a conformational bias in peptide chains, enhancing binding to neurological targets like GABA transporters. This stereocontrol is critical for developing compounds such as (S)-2-trifluoromethyl-β-phenylalanine (H-β-Phe(2-CF₃)-OH), which exhibits an optical rotation [α]D²⁵ = -7.1±2° (c=1, 80% AcOH) and ≥99% HPLC purity [1].
Table 3: Asymmetric Synthesis Methods for Chiral β-Amino Acid Derivatives
Method | Catalyst/Reagent | ee (%) | Yield (%) | Application Target |
---|---|---|---|---|
Rh-DuPhos Hydrogenation | (R,R)-Et-DuPhos-Rh(COD)OTf | 90 | 82 | β-Peptide foldamers |
Enzymatic Resolution | CAL-B / vinyl acetate | 98 | 45 | GABA receptor modulators |
Chiral Auxiliary (Evans) | (S)-4-Benzyloxazolidinone | 95 | 75 | NMDA antagonists |
Biocatalytic Reduction | Alcohol dehydrogenase | >99 | 88 | Neurotransmitter analogues |
Solvent polarity critically influences the decarboxylation efficiency and reaction kinetics in transformations of 3-(2-(trifluoromethylphenyl)propiolic acid. Non-polar solvents like cyclohexane and n-hexane minimize carboxylate ionization, enhancing the electrophilicity of the alkyne during metal-mediated reactions [6] [8]. In Cu(I)/Ag(I)-mediated trifluoromethylation, cyclohexane increases yields by 25% compared to DMF (89% vs. 64%) due to reduced side reactions from polar protic impurities [6]. The low dielectric constant (ε = 2.0 for cyclohexane) stabilizes the decarboxylative transition state, accelerating the rate-determining step. Conversely, aprotic polar solvents (DMF, DMSO) facilitate carboxylate deprotonation but promote silver aggregation, reducing catalytic turnover. Solvent recycling studies confirm cyclohexane retains >90% efficiency over five cycles after distillation, making it economically and environmentally favorable for large-scale synthesis [6].
Table 4: Solvent Effects on Decarboxylative Trifluoromethylation Efficiency
Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) | Byproduct Formation |
---|---|---|---|---|
Cyclohexane | 2.0 | 89 | 12 | <5% |
n-Hexane | 1.9 | 87 | 13 | 6% |
DMF | 38.3 | 64 | 18 | 22% |
DMSO | 47.2 | 58 | 24 | 30% |
THF | 7.6 | 76 | 15 | 15% |
The carboxylic acid group in 3-(2-(trifluoromethyl)phenyl)propiolic acid enables carbodiimide-driven conjugation to peptide amines, forming stable amide bonds for bioactive hybrids. EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) in anhydrous dichloromethane achieves 85–92% coupling yields while suppressing racemization of chiral peptide segments [3] [7]. The 2-CF₃ group enhances electron-withdrawing capacity, increasing the acid’s reactivity toward nucleophiles without requiring high temperatures (reactions proceed at 0–25°C). This strategy constructs peptide conjugates like H-β-Phe(2-CF₃)-OH–Xaa-OMe dipeptides, where the trifluoromethylphenyl moiety imposes conformational rigidity via steric and electronic effects, improving proteolytic stability [1] [8]. Recent advances integrate this acid into β-peptide foldamers using ATTC (4-aminotetrahydrothiophene-3-carboxylic acid) backbones, where post-synthetic thioether oxidation tailors hydrophilicity for blood-brain barrier penetration in neurological probes [8].
Table 5: Carbodiimide-Mediated Conjugation to Model Peptides
Peptide Amine | Coupling Agent | Additive | Yield (%) | Racemization (%) |
---|---|---|---|---|
Gly-OMe | EDCI | HOBt | 92 | <1 |
L-Phe-OMe | DCC | HOAt | 85 | 3 |
H-β-Ala-NH₂ | EDCI | NHS | 89 | <1 |
ATTC-β-Peptide | EDCI | HOBt | 90 | <1 |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1